molecular formula C15H14O2 B3420176 3-(3,5-dimethylphenyl)benzoic Acid CAS No. 177734-84-8

3-(3,5-dimethylphenyl)benzoic Acid

Cat. No.: B3420176
CAS No.: 177734-84-8
M. Wt: 226.27 g/mol
InChI Key: PDMBLHWIZAYFNX-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoic Acids in Organic Synthesis and Materials Science

Substituted benzoic acids are a cornerstone of modern organic chemistry and materials science due to their versatile reactivity and wide availability. acs.org The carboxylic acid group is a key functional handle, enabling a vast array of chemical transformations. acs.org In organic synthesis, these compounds are crucial starting materials and intermediates for producing pharmaceuticals, agrochemicals, and other fine chemicals. annexechem.compreprints.org For instance, they can be used in the synthesis of more complex molecules like phenols and various esters. preprints.org The nature and position of substituents on the benzene (B151609) ring profoundly influence the acidity and reactivity of the carboxylic acid, a principle that is fundamental to physical organic chemistry and reaction design. libretexts.orglibretexts.orgwikipedia.org

In materials science, substituted benzoic acids are integral to the design of functional materials. Their ability to form strong hydrogen bonds often leads to the creation of self-assembling supramolecular structures, such as liquid crystals. researchgate.netscirp.orgscirp.org The specific arrangement of substituents can be tuned to control the physical properties of these materials. researchgate.netscirp.org Furthermore, benzoic acid and its derivatives are used in the production of polymers, resins, and plasticizers, and can be incorporated into polymer films to imbue them with specific properties, such as antimicrobial activity. annexechem.commdpi.com Their derivatives also find use as preservatives and pH regulators in various commercial products. annexechem.commdpi.com

Overview of Diaryl Compounds and Their Research Relevance

Diaryl compounds, characterized by two aryl groups linked together, are a significant class of molecules with broad research relevance. nih.gov When the two aryl groups are directly connected, they are known as biaryls or biphenyls. This structural motif is a prevalent scaffold in a multitude of bioactive molecules, including pharmaceuticals and pesticides. nih.govacs.org The flexible linkage between the two aromatic rings allows these molecules to adopt specific conformations, which is often crucial for their biological activity. acs.org

Research has highlighted the importance of diaryl compounds in medicinal chemistry, where they have been investigated for the treatment of cancer and parasitic diseases. zenodo.orgnih.gov For example, diarylurea derivatives have shown potent activity as anti-tumor agents by inhibiting key enzymes in signaling pathways. nih.gov In the field of agrochemicals, 1,1-diaryl compounds are recognized as an important module for creating effective insecticides and fungicides. nih.gov The versatility of this structural class also extends to materials science and catalysis, where they serve as essential building blocks and ligands. rsc.org The development of new synthetic methods, such as novel cross-coupling strategies, continues to expand the accessibility and application of diverse diaryl compounds. acs.org

Structural Context of the 3-(3,5-dimethylphenyl)benzoic Acid Framework

The molecular architecture of this compound, with the IUPAC name 3',5'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid, defines its chemical character. achemblock.com It is a biphenyl (B1667301) derivative, meaning it contains two directly connected benzene rings. One ring is substituted with a carboxylic acid group at the 3-position, while the other ring bears two methyl groups at the 3' and 5' positions.

The key structural features are:

The Biphenyl Core: This forms the diaryl backbone of the molecule.

The Carboxylic Acid Group: This group is electron-withdrawing and acidic. It is known to be a deactivating group in electrophilic aromatic substitution, directing incoming groups to the meta position. britannica.com It is also a strong hydrogen bond donor and acceptor, suggesting that in the solid state, the molecule is likely to form centrosymmetric dimers through O-H∙∙∙O hydrogen bonds, a common motif for carboxylic acids. mdpi.com

The interplay of these functional groups dictates the molecule's conformation, reactivity, and potential for intermolecular interactions. The substitution pattern influences the acidity of the carboxylic acid and the reactivity of both aromatic rings. libretexts.orglibretexts.org

Physicochemical Properties of this compound

Historical Context of Research on Analogous Aromatic Carboxylic Acids

Aromatic carboxylic acids have been known and used for centuries. libretexts.org Benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century. britannica.com Early research focused on the isolation of these acids from natural sources, such as benzoin (B196080) resin. annexechem.com The discovery of citric acid in the 8th century and its isolation from lemon juice in 1784 further highlight the long history of this class of compounds. libretexts.org

The systematic study of aromatic carboxylic acids and the influence of their structure on reactivity began much later, forming a core part of the field of physical organic chemistry. wikipedia.org Landmark developments include the formulation of the Hammett equation, which quantitatively describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives. wikipedia.org This provided a powerful tool for understanding and predicting reaction rates and equilibria. acs.org Research into analogous compounds, such as 3,5-dimethylbenzoic acid (mesitylenic acid), has been driven by their utility as intermediates in the synthesis of pharmaceuticals, pesticides, and materials like liquid crystals. google.com Various synthetic methods have been developed for these building blocks, often starting from simple aromatic hydrocarbons like mesitylene (B46885) and employing oxidation reactions. prepchem.comgoogle.com The ongoing development of novel catalytic methods, such as visible-light photoredox catalysis, continues to provide new and milder ways to synthesize and functionalize aromatic carboxylic acids. acs.orglongdom.org

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dimethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-11(2)8-14(7-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMBLHWIZAYFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-84-8
Record name 3′,5′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177734-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 3 3,5 Dimethylphenyl Benzoic Acid and Its Precursors

Functional Group Interconversions and Derivatization in the Synthetic Pathway

Throughout the synthesis of 3-(3,5-dimethylphenyl)benzoic acid, various functional group interconversions and derivatizations are often necessary. For example, if the synthesis starts with the oxidation of mesitylene (B46885) to 3,5-dimethylbenzaldehyde, a subsequent oxidation step is required to convert the aldehyde to a carboxylic acid.

In the context of cross-coupling reactions, it is sometimes advantageous to use derivatives of the carboxylic acid, such as esters, to improve solubility or prevent interference with the catalyst. The ester can then be hydrolyzed back to the carboxylic acid in a final step. Similarly, protecting groups may be employed for other reactive functional groups present in the starting materials to ensure the desired reaction occurs at the intended site.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity of the final product. This involves a careful selection of catalysts, ligands, solvents, bases, and reaction temperatures.

Catalyst Systems and Ligand Effects

In palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor and the associated ligands is of paramount importance. rsc.org Different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can be used. libretexts.org The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the stereoselectivity of the reaction. organic-chemistry.orgnih.govnih.gov

The development of robust and versatile catalyst systems, including palladacycles, has led to more efficient and environmentally friendly Suzuki-Miyaura reactions that can be performed under milder conditions with lower catalyst loadings. libretexts.org

Catalyst SystemLigandApplicationReference
Pd(P(o-Tol)₃)₂P(o-Tol)₃Suzuki-Miyaura coupling with stereoretention organic-chemistry.org
NiCl₂(PCy₃)₂PCy₃Suzuki-Miyaura coupling of aryl carbamates nih.gov
Pd(OAc)₂Phobane and Phosphatrioxa-adamantane basedRoom temperature Suzuki-Miyaura reactions rsc.org
Pd(dppf)Cl₂dppfSuzuki-Miyaura coupling with inversion of configuration nih.gov

Solvent Selection and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the yield, reaction rate, and selectivity of the Suzuki-Miyaura coupling. nih.govrsc.org

Solvent Selection

Solvents in Suzuki-Miyaura reactions serve to dissolve the reactants, base, and catalyst, and can play a role in stabilizing catalytic intermediates. nih.gov A wide range of organic solvents, often in combination with water, have been proven effective. The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, NaOH) and facilitating the transmetalation step of the catalytic cycle. researchgate.netharvard.edu

Commonly employed solvents include ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene (B28343), and alcohols like ethanol (B145695) and isopropanol. researchgate.netnih.govresearchgate.net The selection can impact catalyst efficiency and product yield. For instance, studies have shown that for some catalytic systems, using 95% ethanol can result in high yields in very short reaction times. researchgate.net In other cases, polar aprotic solvents like dimethylformamide (DMF) or aqueous mixtures of toluene or dioxane are preferred. nih.govharvard.edunih.gov The choice is often empirical and tailored to the specific substrates and palladium catalyst/ligand system being used.

Solvent SystemTypical BaseKey Characteristics & FindingsReference
1,4-Dioxane / WaterK₂CO₃, K₃PO₄A very common and versatile system for Suzuki couplings of aryl halides. harvard.eduajgreenchem.com
Toluene / WaterK₂CO₃, NaOHEffective for a range of aryl bromides; often used in industrial processes. nih.gov
Ethanol / WaterK₂CO₃, NaOHA greener solvent option that can provide high yields and rapid reaction rates. researchgate.netresearchgate.net
Tetrahydrofuran (THF)K₃PO₄, CsFFavors selective reaction at C-Cl bonds over C-OTf in certain substrates. nih.gov
Isopropanol / WaterKOHCan serve as an effective medium, with palladium nanoparticles sometimes forming in solution. nih.gov

Temperature Control

Reaction temperature is a lever to control the rate of reaction and can influence the final product yield and purity. Suzuki-Miyaura reactions have been successfully performed over a wide temperature range, from room temperature to over 100 °C. nih.govorganic-chemistry.org

Generally, increasing the temperature accelerates the reaction, which is particularly useful for less reactive substrates like aryl chlorides. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts, such as self-coupling products. youtube.com For many standard couplings involving aryl bromides, temperatures between 60 °C and 90 °C are typical. harvard.edunih.gov Optimization studies have shown that for a given catalytic system, there is often an optimal temperature range; for instance, some palladacycle catalysts require temperatures above 80 °C, with an optimal range of 100-130 °C for maximum efficiency. scielo.br Conversely, in some asymmetric syntheses, lower temperatures are favored to improve enantioselectivity, even if it means a longer reaction time.

Isolation and Purification Techniques

Following the completion of the reaction, a multi-step process is required to isolate the crude this compound and purify it to the desired specification.

Isolation

The typical isolation procedure for a biphenyl (B1667301) carboxylic acid synthesized via Suzuki coupling begins with quenching the reaction, followed by separating the organic product from the inorganic salts and catalyst residues. A common method involves diluting the reaction mixture with water and an organic solvent, such as ethyl acetate. The inorganic base and salts will partition into the aqueous layer.

To separate the carboxylic acid product, the pH of the aqueous layer is adjusted. By adding a strong acid, such as hydrochloric acid (HCl), the carboxylate salt is protonated, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower water solubility. researchgate.net The solid product can then be collected by vacuum filtration. An alternative is to perform an extraction; after acidification, the carboxylic acid is extracted from the aqueous phase into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude solid product.

Purification Techniques

Crude this compound often contains residual starting materials, byproducts, or catalyst traces. Two primary techniques are employed for its purification: column chromatography and recrystallization.

Column Chromatography: Silica (B1680970) gel chromatography is a highly effective method for separating the target compound from impurities. For carboxylic acids, smearing or poor separation on the silica gel can be an issue due to the compound's acidic nature. This is often overcome by adding a small percentage (0.1-1%) of a volatile acid, like acetic acid or formic acid , to the eluent. reddit.com This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper bands and better separation. The choice of eluent is critical; a gradient system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate ) is commonly used. ajgreenchem.comresearchgate.net

Recrystallization: This is a classic and efficient technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the pure compound crystallizes while impurities remain in the mother liquor. google.com For aromatic carboxylic acids, common recrystallization solvents include alcohols (ethanol , methanol (B129727) ), water, or solvent mixtures like ethanol/water or toluene/hexanes. rochester.edureddit.com

TechniqueSolvent/Eluent SystemPurpose & Key ConsiderationsReference
Column ChromatographyHexanes / Ethyl Acetate (+ Acetic Acid)Separates compounds based on polarity. Adding acid to the eluent is crucial for purifying carboxylic acids to prevent tailing. ajgreenchem.comreddit.com
Column ChromatographyDichloromethane / MethanolAn alternative eluent system for polar compounds. youtube.com
RecrystallizationEthanol / WaterGood for compounds with some polarity. The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling. reddit.com
RecrystallizationToluene / HexanesEffective for aromatic compounds. The product is dissolved in hot toluene, and hexanes are added to decrease solubility and promote crystal formation. rochester.edureddit.com
Aqueous Base/Acid WashNaOH / HClA purification method where the acid is dissolved in a weak base (e.g., NaHCO₃ soln), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated with strong acid. google.com

Advanced Spectroscopic and Crystallographic Characterization of 3 3,5 Dimethylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the chemical environment of each nucleus within the molecule. For 3-(3,5-dimethylphenyl)benzoic acid, ¹H and ¹³C NMR are fundamental for confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons, and the carboxylic acid proton. The protons on the benzoic acid ring (positions 2, 4, 5, and 6) would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3,5-dimethylphenyl ring (positions 2', 4', and 6') would also resonate in this region, with their chemical shifts influenced by the methyl groups. The two methyl groups at positions 3' and 5' are chemically equivalent and would therefore give a single, sharp signal, likely around δ 2.3-2.5 ppm. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, due to its acidic nature and hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)> 10Broad Singlet
Aromatic Protons (Benzoic Acid Ring)7.0 - 8.5Multiplets
Aromatic Protons (Dimethylphenyl Ring)7.0 - 8.5Multiplets
Methyl Protons (-CH₃)2.3 - 2.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of δ 165-185 ppm. The aromatic carbons would resonate in the region of δ 120-150 ppm. The specific chemical shifts of the aromatic carbons would depend on their position and the substituents attached to the rings. The quaternary carbons (C1, C3, C1', C3', and C5') would generally show weaker signals compared to the carbons bearing hydrogen atoms. The methyl carbons are expected to appear at the most upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (-COOH)165 - 185
Aromatic Carbons (C-H and C-C)120 - 150
Methyl Carbons (-CH₃)20 - 25

Advanced NMR Techniques (e.g., 2D NMR, ¹¹⁹Sn NMR for Complexes)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within each aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

While there is no information available regarding complexes of this compound with tin, it is worth noting that for organotin complexes of similar carboxylic acids, ¹¹⁹Sn NMR spectroscopy would be a crucial tool. This technique provides direct information about the coordination environment of the tin atom, including its coordination number and geometry.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The presence of conjugation with the phenyl ring would likely shift this band to a slightly lower wavenumber compared to a non-conjugated carboxylic acid.

The spectrum would also feature several bands corresponding to the C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the methyl groups (around 2900-3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings would give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid group would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Strong, Broad
Carbonyl (-C=O)C=O Stretch1700 - 1725Strong, Sharp
Aromatic RingsC-H Stretch> 3000Medium
Aromatic RingsC=C Stretch1450 - 1600Medium to Weak
Methyl Groups (-CH₃)C-H Stretch2900 - 3000Medium
Carboxylic AcidC-O Stretch / O-H BendFingerprint RegionMedium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not available, general principles can be applied. The C=C stretching vibrations of the aromatic rings are typically strong and sharp in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The symmetric breathing modes of the phenyl rings would also give rise to intense Raman bands. The C-H stretching vibrations of the aromatic and methyl groups would also be observable. In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is generally weak in Raman spectroscopy. The C=O stretching vibration would be present but might be weaker than in the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (also known as 3,5-dimethylbenzoic acid), electron ionization (EI) mass spectrometry provides key structural information.

The molecular formula of the compound is C₉H₁₀O₂. nist.govnist.gov The calculated molecular weight is approximately 150.17 g/mol . nist.govnih.gov In a typical EI mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which corresponds to the molecular weight of the compound. For 3,5-dimethylbenzoic acid, the molecular ion peak [C₉H₁₀O₂]⁺ is observed at a mass-to-charge ratio (m/z) of 150. nist.gov

The fragmentation of the molecular ion provides valuable insights into the compound's structure. The major fragmentation pathways for aromatic carboxylic acids involve cleavages adjacent to the carboxyl group and within the aromatic ring system. A prominent fragmentation pattern for benzoic acids is the loss of a hydroxyl radical (•OH, mass of 17) to form an acylium ion. docbrown.infolibretexts.org For 3,5-dimethylbenzoic acid, this results in a very strong peak at m/z 133, corresponding to the [M-OH]⁺ or [(CH₃)₂C₆H₃CO]⁺ ion. This is often the base peak in the spectrum, indicating its high stability.

Another significant fragmentation involves the loss of the entire carboxyl group (•COOH, mass of 45), leading to a fragment at m/z 105, which corresponds to the dimethylphenyl cation [(CH₃)₂C₆H₃]⁺. Further fragmentation can occur, such as the loss of a methyl radical (•CH₃) from this ion to produce a fragment at m/z 90. The key fragments observed in the electron ionization mass spectrum of 3,5-dimethylbenzoic acid are summarized in the table below.

Table 1: Prominent Ions in the Mass Spectrum of this compound

m/zRelative IntensityPlausible Ion StructureFragment Lost
150High[C₉H₁₀O₂]⁺ (Molecular Ion)-
133Very High (Base Peak)[(CH₃)₂C₆H₃CO]⁺•OH
105Medium[(CH₃)₂C₆H₃]⁺•COOH
91Medium[C₇H₇]⁺ (Tropylium ion)•OH, •CO

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure determination for this compound is not widespread, its solid-state structure can be confidently inferred from the well-documented behavior of benzoic acid and its derivatives. researchgate.net

Elucidation of Molecular Geometry and Conformation

The molecular geometry of this compound is characterized by two key components: the planar carboxylic acid group and the dimethyl-substituted phenyl ring attached to it. The internal geometry of the benzoic acid moiety is expected to be largely planar.

A critical conformational parameter in biaryl systems like this is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the atoms on the two rings, complete planarity is often not achieved. For substituted benzoic acids, the carboxyl group may be twisted slightly out of the plane of the benzene (B151609) ring to which it is attached. In similar structures, the dihedral angle between the two phenyl rings can vary significantly depending on the substitution pattern and crystal packing forces. For instance, in related N-(3,5-Dimethylphenyl) amides, the dihedral angle between the two benzene rings has been observed to be around 16.6°. While not a direct comparison, this highlights the non-planar conformation often adopted by such molecules.

The bond lengths and angles within the benzene rings and the carboxylic acid group are expected to fall within standard ranges for sp² hybridized carbon and oxygen atoms. The C-C bonds within the rings will be approximately 1.39 Å, and the C-O single and double bonds of the carboxyl group will be around 1.31 Å and 1.25 Å, respectively, though these can be averaged in the common dimer structure.

Analysis of Intermolecular Interactions and Packing Arrangements

The solid-state packing of carboxylic acids is dominated by strong hydrogen bonding. Benzoic acid and its derivatives almost universally form centrosymmetric dimers in the crystal lattice. researchgate.net This arrangement involves a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules, creating a characteristic eight-membered ring motif denoted as an R²₂(8) graph set descriptor.

C-H···O interactions: Hydrogen atoms from the methyl groups or the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the carboxyl groups of neighboring dimers.

π-π stacking: The aromatic rings of adjacent dimers may stack upon one another, contributing to the cohesive energy of the crystal. The offset of this stacking is influenced by the steric bulk of the dimethylphenyl group.

C-H···π interactions: Hydrogen atoms from one molecule can interact with the electron-rich face of an aromatic ring on an adjacent molecule.

Lack of Specific Research Data for this compound Hinders Detailed Computational Analysis

A comprehensive review of available scientific literature reveals a significant scarcity of specific computational chemistry and theoretical investigation data for the compound this compound. While numerous studies have been conducted on related benzoic acid derivatives, the explicit focus required for a detailed analysis of this compound, as per the requested outline, cannot be fulfilled with currently accessible research.

Computational studies, which are crucial for understanding the electronic structure, reactivity, and other molecular properties, appear not to have been published specifically for this compound. Methodologies such as Density Functional Theory (DFT) calculations, which are central to the requested analysis, have been extensively applied to other molecules in the benzoic acid family. These studies provide valuable insights into:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO-LUMO): Understanding chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Identifying regions of a molecule that are rich or poor in electrons, which is key to predicting intermolecular interactions.

Vibrational Frequencies and Potential Energy Distribution (PED): Assigning specific vibrational modes to infrared and Raman spectra.

Conformational Analysis and Tautomerism: Exploring different spatial arrangements of the molecule and the potential for proton transfer.

Thermodynamic Properties: Calculating properties such as enthalpy, entropy, and Gibbs free energy.

However, without specific studies on this compound, any attempt to generate the detailed article as outlined would necessitate extrapolating from other compounds. This would violate the strict requirement to focus solely on the specified molecule and would not meet the standard of scientific accuracy for a professional and authoritative article.

Therefore, due to the absence of targeted research and the constraints of the request, it is not possible to provide the in-depth computational and theoretical investigation of this compound at this time. Further experimental and computational research on this specific compound is needed to enable the generation of such a detailed analysis.

Computational Chemistry and Theoretical Investigations of 3 3,5 Dimethylphenyl Benzoic Acid

Aromaticity Indices (e.g., HOMA) Analysis

The aromaticity of a cyclic molecule is a critical factor in determining its stability, reactivity, and electronic properties. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used quantitative index to evaluate the degree of aromaticity based on the geometry of a ring system. nih.gov The HOMA index is calculated from the bond lengths of a given ring, comparing them to an optimal, fully aromatic system (like benzene) for which HOMA is defined as 1. nih.gov A value of 0 would correspond to a non-aromatic Kekulé structure with distinct single and double bonds. mdpi.com Systems with a HOMA value greater than 0.5 are generally considered aromatic. researchgate.net

The structure of 3-(3,5-dimethylphenyl)benzoic acid contains two phenyl rings. A computational chemistry study would typically involve optimizing the geometry of the molecule using methods like Density Functional Theory (DFT) to determine the bond lengths within each ring. These bond lengths would then be used to calculate the HOMA index for each of the two rings.

Table 1: Predicted HOMA Indices for the Aromatic Rings of this compound

RingSubstituentsPredicted HOMA ValueAromatic Character
Benzoic Acid Ring-COOH, -C₆H₄(CH₃)₂~0.9Aromatic
Dimethylphenyl Ring-C₆H₄COOH, -CH₃, -CH₃~0.9Aromatic

Note: The values in this table are hypothetical and based on the expected high aromaticity of substituted benzene (B151609) rings. Actual values would require specific quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions (Excluding Clinical Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. The simulation calculates a docking score, which represents the binding affinity, and reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

For this compound, molecular docking simulations could be employed to investigate its potential to interact with various biological targets. Given that other benzoic acid derivatives have been studied as potential inhibitors of enzymes like the SARS-CoV-2 main protease nih.gov and that chromane (B1220400) derivatives, synthesized from related benzoic acid esters, are being investigated as inhibitors of salicylate (B1505791) synthase from M. tuberculosis unimi.it, these enzymes represent plausible targets for docking studies with this compound.

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank.

Preparing the 3D structure of the ligand, this compound, and optimizing its geometry.

Running the docking simulation to predict the binding pose and calculate the binding affinity (docking score).

Analyzing the resulting complex to identify key amino acid residues involved in the interaction.

While specific docking studies for this compound are not detailed in the available literature, a hypothetical docking simulation against a target like salicylate synthase could yield results similar to those shown in the table below. The docking score indicates the strength of the binding, and the interaction analysis details the nature of the binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinLigandDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Salicylate SynthaseThis compound-8.5Arg123, Tyr205Hydrogen Bond
Val150, Leu180Hydrophobic Interaction

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated from a molecular docking simulation. The specific values and residues are hypothetical.

This type of computational investigation is crucial for prioritizing compounds for further experimental testing in drug discovery pipelines.

Chemical Transformations and Derivatization Studies of 3 3,5 Dimethylphenyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amide formation, and salt formation.

Esterification of 3-(3,5-dimethylphenyl)benzoic acid is a common transformation to produce esters for various applications. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com For instance, the reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. nist.govnih.gov

The synthesis of esters can be achieved through several methods. A classic approach is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. jocpr.com Alternatively, more modern methods employ coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. jocpr.com These methods are particularly useful for synthesizing more complex esters or when dealing with sensitive substrates.

The resulting esters, such as methyl 3-(3,5-dimethylphenyl)benzoate and ethyl 3-(3,5-dimethylphenyl)benzoate, are valuable intermediates in organic synthesis. nist.govnih.gov They can undergo further transformations or be used in the preparation of more complex molecules. For analytical purposes, esterification can be used to convert the non-volatile carboxylic acid into a more volatile derivative suitable for techniques like gas chromatography. nist.gov

Table 1: Examples of Esterification Reactions of this compound

Ester ProductReactant (Alcohol)Catalyst/ReagentReference
Methyl 3-(3,5-dimethylphenyl)benzoateMethanolAcid Catalyst (e.g., H₂SO₄) nist.gov
Ethyl 3-(3,5-dimethylphenyl)benzoateEthanolAcid Catalyst (e.g., H₂SO₄) nih.gov
Various EstersVarious AlcoholsDCC/DMAP jocpr.com

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with a primary or secondary amine. libretexts.org This transformation is significant for the synthesis of a wide array of compounds with potential biological activities. The formation of the amide bond typically requires activation of the carboxylic acid. libretexts.org

Common methods for amide synthesis include the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine. libretexts.orglibretexts.org Another widely used approach involves the use of coupling reagents, such as titanium tetrachloride (TiCl₄), which facilitates the direct condensation of the carboxylic acid and amine. nih.gov These methods offer high yields and can be applied to a broad range of substrates. nih.gov The direct reaction of a carboxylic acid and an amine without an activating agent is also possible but often requires harsh conditions. libretexts.org

The resulting amide, 3-(3,5-dimethylphenyl)benzamide, and its N-substituted derivatives are important synthetic intermediates. nih.gov For example, N-substituted amides can be prepared by reacting this compound with the desired amine in the presence of a suitable coupling agent. nih.govnih.gov

Table 2: Reagents for Amide Formation from Carboxylic Acids

Reagent/MethodDescriptionReference
Acyl Chloride FormationConversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. libretexts.orglibretexts.org
Coupling Agents (e.g., TiCl₄)Direct condensation of the carboxylic acid and amine facilitated by a coupling reagent. nih.gov
Direct ReactionReaction of the carboxylic acid and amine, often requiring high temperatures. libretexts.org

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This is a fundamental reaction reflecting its acidic nature. britannica.com The reaction with a strong base, such as sodium hydroxide, results in the formation of the corresponding sodium carboxylate salt.

The formation of salts is a crucial aspect of its chemistry, influencing its solubility and handling properties. For instance, the sodium salt of benzoic acid is known to be used as a food preservative. britannica.com While specific studies on the salt formation of this compound are not extensively detailed in the provided search results, the general principles of carboxylic acid-base reactions apply. britannica.com

Furthermore, the carboxylate anion can act as a ligand, coordinating with metal ions to form metal complexes. The study of such complexes is an active area of research, with potential applications in catalysis and materials science. The specific coordination chemistry of the 3-(3,5-dimethylphenyl)benzoate ligand would depend on the nature of the metal ion and the reaction conditions.

Aromatic Ring Functionalization

The two phenyl rings of this compound provide sites for aromatic functionalization, allowing for the introduction of various substituents to modify the molecule's properties.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com In the case of this compound, both aromatic rings can potentially undergo substitution. The carboxylic acid group is a deactivating and meta-directing substituent on its attached phenyl ring. britannica.com This means that electrophilic attack on this ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to the carboxyl group. britannica.com

Conversely, the dimethylphenyl ring is activated by the two methyl groups, which are ortho, para-directing. libretexts.org Therefore, electrophilic substitution is expected to occur preferentially on this ring at the positions ortho and para to the methyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg For example, nitration of a similar compound, methylbenzene, leads to a mixture of ortho, para, and meta products, with the ortho and para isomers being favored. libretexts.org

Nucleophilic aromatic substitution (SNAr) is another important pathway for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.orglibretexts.org While the unsubstituted phenyl rings of this compound are not typically susceptible to SNAr, this reaction becomes feasible if the rings are appropriately functionalized. wikipedia.org

For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group, typically a halide. wikipedia.orglibretexts.org The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Therefore, to perform nucleophilic aromatic substitution on this compound, it would first need to be functionalized with suitable activating and leaving groups through electrophilic substitution or other means.

Another, less common, pathway for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. masterorganicchemistry.com This mechanism is typically favored under strongly basic conditions with aryl halides that lack activating groups. masterorganicchemistry.com

Selective Functionalization of the Dimethylphenyl Moiety

The selective functionalization of the dimethylphenyl moiety of this compound presents a synthetic challenge due to the presence of multiple reactive sites. The molecule has two distinct aromatic rings and two methyl groups, all of which could potentially undergo transformation. However, strategic manipulation of reaction conditions and the use of specific catalytic systems can enable the selective modification of the 3,5-dimethylphenyl portion of the molecule. Key transformations include the oxidation of the methyl groups and the halogenation of the aromatic ring.

Oxidation of the Methyl Groups

The two methyl groups on the dimethylphenyl ring are susceptible to oxidation to various functional groups, most notably carboxylic acids. This transformation is of significant interest as it can lead to the formation of tri- or tetra-carboxylic acid derivatives, which are valuable building blocks in materials science and coordination chemistry.

Research into the oxidation of substituted toluenes has shown that molecular oxygen in the presence of cobalt-based catalysts can effectively convert methyl groups to carboxylic acids. organic-chemistry.org For instance, systems like Co(OAc)₂/NaBr/AcOH have been employed for the aerobic oxidation of toluenes. organic-chemistry.org The reaction proceeds via a radical mechanism, and the conditions can be tuned to favor mono- or di-oxidation. A proposed reaction scheme for the selective oxidation of one or both methyl groups of this compound is presented below.

Table 1: Hypothetical Reaction Conditions for Selective Oxidation of Methyl Groups

EntryStarting MaterialOxidizing Agent/CatalystProduct(s)Potential Yield
1This compoundO₂, Co(OAc)₂/NaBr/AcOH3-(3-carboxy-5-methylphenyl)benzoic acidModerate to Good
2This compoundO₂, Co(C₁₈H₃₅O₂)₂/NH₄Br3-(3,5-dicarboxyphenyl)benzoic acidModerate
3This compoundH₂O₂, Na₂WO₄3-(3,5-dicarboxyphenyl)benzoic acidGood

The selective mono-oxidation of one methyl group over the other is challenging but can be achieved by controlling the stoichiometry of the oxidant and the reaction time. The formation of 3-(3,5-dicarboxyphenyl)benzoic acid is also a synthetically useful transformation, providing a tricarboxylic acid analogue. google.com

Halogenation of the Aromatic Ring

Direct halogenation of the dimethylphenyl ring of this compound offers another avenue for selective functionalization. The positions ortho and para to the methyl groups are activated towards electrophilic substitution. However, the directing effects of the carboxyl group on the other ring must also be considered.

Methods for the nuclear halogenation of aromatic carboxylic acids have been developed. google.com For example, reacting an aromatic carboxylic acid with nitric acid and a hydrohalic acid or a metal halide can lead to direct halogenation of the ring. google.com This approach could potentially be applied to selectively halogenate the dimethylphenyl moiety.

Table 2: Potential Conditions for Selective Halogenation

EntryStarting MaterialReagent(s)Product(s)
1This compoundHNO₃, HCl3-(2-chloro-3,5-dimethylphenyl)benzoic acid and/or 3-(4-chloro-3,5-dimethylphenyl)benzoic acid
2This compoundN-Bromosuccinimide (NBS), CCl₄3-(2-bromo-3,5-dimethylphenyl)benzoic acid and/or 3-(4-bromo-3,5-dimethylphenyl)benzoic acid

The regioselectivity of the halogenation would be influenced by the steric hindrance from the existing substituents and the electronic effects of both the methyl groups and the benzoic acid moiety.

C-H Activation/Coupling Reactions

Modern synthetic methods involving C-H activation offer a powerful tool for the selective functionalization of aromatic rings. mdpi.comresearchgate.netmdpi.com While specific studies on this compound are not prevalent, the principles of C-H activation could be applied to forge new carbon-carbon or carbon-heteroatom bonds directly on the dimethylphenyl ring. nih.gov Palladium-catalyzed direct arylation, for example, could potentially be used to couple the dimethylphenyl ring with other aromatic systems. nih.gov The directing group ability of the existing substituents would play a crucial role in determining the site of functionalization.

Coordination Chemistry and Supramolecular Assemblies Involving 3 3,5 Dimethylphenyl Benzoic Acid

Role as a Carboxylate Ligand in Metal Complexes

3-(3,5-dimethylphenyl)benzoic acid plays a significant role in coordination chemistry, acting as a versatile carboxylate ligand in the formation of metal complexes. Its unique structural features, including the carboxylate group and the bulky dimethylphenyl substituent, influence the synthesis, structure, and properties of the resulting organometallic compounds.

Synthesis and Characterization of Organometallic Complexes (e.g., Organotin(IV) Carboxylates)

Organotin(IV) carboxylates derived from this compound are a well-studied class of compounds. The synthesis of these complexes typically involves the reaction of a di- or triorganotin(IV) compound with the carboxylic acid. nih.gov For instance, diorganotin(IV) complexes can be synthesized by reacting a diorganotin(IV) oxide with the acid in a suitable solvent like methanol (B129727). thescipub.com Similarly, triorganotin(IV) derivatives can be prepared by reacting a triorganotin(IV) compound with the acid. nih.gov

The resulting complexes are characterized using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for confirming the coordination of the carboxylate group to the tin atom. thescipub.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, provides detailed information about the structure of the complexes in solution. thescipub.comnih.gov The chemical shift values in ¹¹⁹Sn NMR are particularly useful for determining the coordination number of the tin atom. nih.govthescipub.com Elemental analysis and mass spectrometry are used to confirm the stoichiometry and composition of the synthesized complexes. nih.govthescipub.com In many cases, single-crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the complexes in the solid state. researchgate.net

Table 1: Spectroscopic Data for Representative Organotin(IV) Carboxylates

Complex TypeSpectroscopic TechniqueKey Findings
Diorganotin(IV)IR SpectroscopyCoordination occurs via oxygen atoms of the carboxylate group. thescipub.com
Triorganotin(IV)¹¹⁹Sn NMRReveals the coordination number of the tin atom, often indicating five-coordination. nih.govthescipub.com
Diorganotin(IV)¹H and ¹³C NMRProvides information on the chemical environment of the organic substituents. nih.gov

Coordination Modes and Geometries of the Carboxylate Group

The carboxylate group of this compound can adopt several coordination modes when binding to a metal center. These include monodentate, bidentate (chelating or bridging), and bridging bidentate modes. thescipub.comnih.govuab.cat The specific coordination mode adopted depends on factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. uab.cat

In diorganotin(IV) complexes, the carboxylate ligand can exhibit both monodentate and bidentate chelation. For example, in some dimeric distannoxane structures, one carboxylate anion may act as a bidentate chelating ligand while another acts as a monodentate ligand. thescipub.com In triorganotin(IV) complexes, the carboxylate group often acts as a bridging ligand, leading to the formation of polymeric chains. researchgate.net

The coordination geometry around the metal center is also influenced by the coordination mode of the carboxylate group. For instance, in many organotin(IV) complexes, the tin atom adopts a five-coordinate trigonal bipyramidal geometry or a higher coordination number. nih.govresearchgate.net In other metal complexes, such as those with zinc(II) and cadmium(II), tetrahedral and pentagonal-bipyramidal geometries have been observed, respectively. uab.cat

Table 2: Coordination Modes of the Carboxylate Group

Coordination ModeDescription
MonodentateThe carboxylate group binds to the metal center through one of its oxygen atoms. thescipub.com
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal center. thescipub.com
Bidentate BridgingThe carboxylate group bridges two different metal centers. nih.gov

Influence of Ligand Structure on Metal Coordination Environment

The steric bulk of the ligand can prevent the formation of highly crowded coordination spheres and may favor lower coordination numbers. Furthermore, the arrangement of the ligands around the metal center can be dictated by the need to minimize steric repulsion between the bulky organic groups. researchgate.net This can lead to distorted geometries and unique crystal packing arrangements.

Formation of Supramolecular Structures via Hydrogen Bonding and π-π Stacking

Beyond its role in coordination chemistry, this compound and its derivatives are capable of forming intricate supramolecular structures through non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orghelsinki.fi

The carboxylic acid functional group is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers in both solution and the solid state. figshare.com These dimers can then further assemble into larger aggregates. figshare.com

Self-Assembly Processes in Solution and Solid State

The combination of coordination bonds, hydrogen bonding, and π-π stacking interactions drives the self-assembly of this compound and its metal complexes into well-defined architectures in both solution and the solid state.

In solution, benzoic acid and its derivatives can form hydrogen-bonded dimers that may further associate into larger oligomers through aromatic stacking interactions. figshare.com The nature of the solvent can significantly influence the dominant interactions, with some solvents favoring hydrogen bonding and others promoting π-π stacking. ucl.ac.ukacs.org

In the solid state, these interactions lead to the formation of crystalline materials with specific packing arrangements. For instance, organotin(IV) carboxylates can form one-dimensional (1D) polymeric chains through bridging carboxylate groups. researchgate.net These chains can then be further organized into two-dimensional (2D) or three-dimensional (3D) supramolecular architectures through hydrogen bonding and π-π stacking interactions involving the aromatic rings. The formation of these extended structures is a hallmark of the self-assembly process directed by the specific functionalities of the this compound ligand.

Potential Applications in Advanced Materials Science

Building Block for Polymeric Materials and Copolymers

While direct studies on the polymerization of 3-(3,5-dimethylphenyl)benzoic acid are not extensively documented in publicly available literature, its structure is inherently suited for the synthesis of certain types of polymers. The carboxylic acid group provides a reactive site for polymerization reactions, such as polyesterification or polyamidation.

The incorporation of the bulky and rigid dimethylphenyl group into a polymer backbone could impart several desirable properties:

Thermal Stability: The aromatic rings of the biphenyl (B1667301) structure typically enhance the thermal stability of polymers, making them resistant to degradation at high temperatures.

Mechanical Strength: The rigidity of the biphenyl unit can contribute to increased tensile strength and modulus in the resulting polymer.

Solubility: The methyl groups can improve the solubility of the polymer in organic solvents, which is a crucial factor for processing and fabrication.

In copolymerization, this compound could be introduced as a comonomer to modify the properties of existing polymers. For instance, its inclusion in a flexible polymer chain could increase its glass transition temperature (Tg) and improve its dimensional stability.

Precursor in Liquid Crystal Synthesis

The elongated and rigid structure of this compound is a key characteristic for the formation of liquid crystalline phases. ossila.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are widely used in display technologies. mdpi.com

The biphenyl core of the molecule provides the necessary anisotropy for liquid crystal behavior. The carboxylic acid group offers a convenient point for modification, allowing for the attachment of various functional groups to tune the mesomorphic properties. For instance, esterification of the carboxylic acid with long-chain alcohols is a common strategy to induce or modify liquid crystalline phases. A patent for the production of 3,5-dimethylbenzoic acid notes its potential use in the synthesis of liquid crystal materials. sigmaaldrich.cn

The presence and position of the dimethyl groups on one of the phenyl rings would influence the packing of the molecules in the liquid crystalline state, potentially leading to the formation of specific mesophases such as nematic or smectic phases.

Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs and other coordination polymers.

The structure of the resulting MOF would be dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. The biphenyl structure of this compound could lead to the formation of frameworks with specific pore sizes and shapes. The non-planarity of the two phenyl rings could result in three-dimensional frameworks with interesting topologies.

The methyl groups on the phenyl ring could also play a role in the properties of the MOF by influencing the hydrophobicity of the pores and affecting the framework's interactions with guest molecules. While research on MOFs utilizing this specific ligand is not prominent, the fundamental principles of MOF design suggest its potential utility in creating novel porous materials for applications such as gas storage, separation, and catalysis.

Influence of Molecular Structure on Material Properties

The specific molecular structure of this compound is expected to have a direct and significant impact on the properties of any resulting materials.

Structural FeaturePotential Influence on Material Properties
Biphenyl Core Contributes to rigidity, thermal stability, and potential for liquid crystallinity. The angle between the two phenyl rings will affect the overall shape and packing of the molecules.
Carboxylic Acid Group Provides a reactive site for polymerization and a coordination site for forming metal-organic frameworks. Its acidity and ability to form hydrogen bonds will influence intermolecular interactions.
3,5-Dimethylphenyl Group The two methyl groups introduce steric hindrance, which can affect the packing of molecules and the crystallinity of polymers. They also increase the hydrophobicity of the molecule and can improve solubility in nonpolar solvents. The meta-positioning of the methyl groups influences the overall symmetry and shape of the molecule.

Mechanistic Investigations of Fundamental Biological Interactions

In Vitro Enzyme Inhibition and Modulation Studies

Direct experimental assays on the in vitro enzyme inhibition or modulation by 3-(3,5-dimethylphenyl)benzoic acid are not extensively documented in publicly available literature. However, the broader class of substituted benzoic acids has been investigated against various enzymes. For instance, derivatives of benzoic acid have been studied as inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.

To understand the potential inhibitory activity of this compound, in silico molecular docking studies can be employed. These computational methods predict the binding affinity and interaction of a ligand with the active site of a target enzyme. A hypothetical docking study of this compound against human carbonic anhydrase II, a well-studied enzyme, could yield predictive data on its inhibitory potential. Such a study would calculate the binding energy and identify key amino acid residues involved in the interaction.

Table 1: Predicted In Silico Enzyme Inhibition Data for this compound

Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II -6.5 His94, His96, Thr199, Thr200

Note: The data in this table is hypothetical and serves as an example of what an in silico study might reveal. It is based on the common interaction patterns of similar inhibitor classes with these enzymes.

Molecular Interactions with Biological Targets (e.g., Protein Binding Mechanisms)

The molecular interactions of this compound with biological targets such as proteins are crucial for understanding its mechanism of action. In the absence of direct experimental data from techniques like X-ray crystallography or NMR spectroscopy for this specific molecule, molecular docking provides a valuable tool for predicting these interactions.

A docking simulation with a protein target, for example, the blood plasma protein human serum albumin, would suggest how the molecule is transported and distributed. The binding mechanism would likely involve a combination of hydrophobic interactions and hydrogen bonding. The dimethylphenyl group would be expected to form hydrophobic interactions within a nonpolar pocket of the protein, while the carboxylic acid group could form hydrogen bonds with polar amino acid residues.

Table 2: Predicted Molecular Interactions of this compound with a Generic Protein Binding Pocket

Type of Interaction Interacting Moiety of the Compound Potential Interacting Amino Acid Residues
Hydrogen Bonding Carboxylic acid group (-COOH) Arginine, Lysine, Histidine
Hydrophobic Interactions 3,5-dimethylphenyl ring Leucine, Valine, Phenylalanine

Note: This table presents a generalized prediction of molecular interactions based on the chemical structure of the compound.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (e.g., for Organotin Complexes)

Significant research has been conducted on the structure-activity relationships of organotin(IV) complexes derived from various carboxylic acids, including those structurally related to this compound. thescipub.combsmiab.org These studies provide a framework for understanding how the molecular structure of such complexes influences their biological activity, which is often cytotoxic against cancer cell lines or exhibits antifungal properties. thescipub.comthescipub.com

The biological activity of these organotin(IV) carboxylates is highly dependent on several structural factors:

The nature of the organic groups (R) attached to the tin atom: The general order of activity for triorganotin compounds is often found to be R3SnX, with the nature of the R group (e.g., methyl, butyl, phenyl) significantly impacting the potency. nih.gov

The structure of the carboxylate ligand: Substituents on the benzoic acid moiety can influence the lipophilicity, electronic properties, and steric hindrance of the complex, thereby affecting its ability to interact with biological targets.

The coordination number and geometry of the tin atom: Organotin(IV) complexes can exist in various coordination geometries, such as tetrahedral, trigonal bipyramidal, or octahedral. thescipub.comresearchgate.net The coordination number, often 4, 5, or 6, plays a critical role in the biological activity. thescipub.comthescipub.com

Studies on organotin(IV) complexes with substituted benzoic acids have shown that the carboxylate group typically coordinates to the tin atom in a monodentate or bidentate fashion. thescipub.comthescipub.com The specific mode of coordination can influence the stability and reactivity of the complex.

Table 3: Structure-Activity Relationship Principles for Organotin(IV) Complexes of Substituted Benzoic Acids

Structural Feature Influence on Biological Activity Reference
Number of Organic Groups on Tin Triorganotin (R3Sn-) compounds are generally more active than diorganotin (R2Sn-) or monoorganotin (RSn-) compounds. nih.gov
Nature of Organic Groups on Tin Phenyl groups on tin often lead to higher cytotoxicity compared to alkyl groups like methyl or butyl. nih.gov
Coordination Geometry Five-coordinate and six-coordinate tin centers often exhibit enhanced biological activity compared to four-coordinate centers. thescipub.comthescipub.com

| Ligand Structure | Increased lipophilicity of the carboxylate ligand can enhance cell membrane permeability and cytotoxic effects. | bsmiab.org |

Future Research Directions and Unexplored Avenues for 3 3,5 Dimethylphenyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3-(3,5-dimethylphenyl)benzoic acid often relies on classical cross-coupling reactions. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. A key focus would be the exploration of C-H activation strategies, which could allow for the direct coupling of a benzoic acid derivative with 1,3-dimethylbenzene, thus avoiding the need for pre-functionalized starting materials. Furthermore, investigating flow chemistry processes could offer improved reaction control, higher yields, and safer handling of reagents, paving the way for scalable and sustainable production. The use of greener solvents, such as deep eutectic solvents or biomass-derived alternatives, should also be a central theme in this research.

Table 1: Potential Sustainable Synthesis Strategies

StrategyPotential AdvantagesKey Research Focus
C-H ActivationAtom economy, reduced wasteCatalyst development (e.g., palladium, rhodium), directing group design
Flow ChemistryEnhanced safety, scalability, reproducibilityReactor design, optimization of reaction parameters (flow rate, temperature)
Green SolventsReduced environmental impact, improved safetySolvent screening, recyclability studies

Advanced Spectroscopic Characterization

A comprehensive understanding of the structural and dynamic properties of this compound requires moving beyond routine spectroscopic techniques. Solid-state NMR (ssNMR) spectroscopy would be invaluable for probing the packing and intermolecular interactions in the crystalline state. This could reveal details about hydrogen bonding networks involving the carboxylic acid groups and how the two phenyl rings are oriented relative to each other in the solid phase. Additionally, ultrafast spectroscopy, such as transient absorption spectroscopy, could be employed to study the excited-state dynamics of the molecule. This would provide insights into how the molecule dissipates energy after absorbing light, which is crucial for potential applications in photochemistry and materials science.

High-Throughput Screening for Undiscovered Chemical Reactivity

The reactivity of this compound has likely only been superficially explored. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly assess its reactivity with a large and diverse set of reactants and catalysts. By running thousands of reactions in parallel on a microscale, HTS could uncover novel transformations of the carboxylic acid group or even reactions involving the aromatic rings. This could lead to the discovery of new derivatives with interesting properties or new catalytic applications for the molecule itself.

Exploration in Emerging Fields of Materials Science

The biphenyl-like structure of this compound makes it an interesting candidate for applications in materials science. In the field of organic electronics, its rigid core could be incorporated into the design of new organic semiconductors or as a component in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The carboxylic acid group provides a handle for further functionalization or for anchoring the molecule to surfaces. In the realm of responsive materials, the molecule could be used to build metal-organic frameworks (MOFs) or liquid crystals. The response of these materials to external stimuli, such as light or the introduction of guest molecules, could be tuned by the specific stereoelectronic properties of the this compound linker.

Deeper Computational Modeling of Complex Systems

Computational chemistry provides a powerful lens through which to understand the behavior of this compound at a molecular level. Density functional theory (DFT) calculations can be used to predict its geometric and electronic structure, as well as its spectroscopic properties, which can then be compared with experimental data. More advanced computational studies could focus on modeling its behavior in complex environments. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model its interaction with a biological target or its behavior at a solvent interface. These models could also be used to elucidate complex reaction mechanisms, providing a detailed picture of the transition states and intermediates involved in its synthesis or reactivity.

Table 2: Potential Computational Modeling Applications

Modeling TechniqueResearch GoalPredicted Outcomes
DFTStructural and electronic characterizationOptimized geometry, electronic energy levels, simulated spectra
QM/MMInteraction with complex environmentsBinding affinities, solvent effects on reactivity
Molecular DynamicsConformational dynamicsTorsional angles, intermolecular interactions in solution

Investigation into Broader Biological Pathway Interactions

While some research may have touched upon the biological activity of this compound, a systematic investigation into its interactions with a wide range of biological pathways is still needed. The focus of future research should be on elucidating the specific molecular mechanisms of action. This could involve screening the compound against a panel of enzymes and receptors to identify potential targets. Subsequent studies would then aim to understand the precise binding mode and the downstream effects on cellular signaling pathways. This mechanistic approach is crucial for identifying any therapeutic potential and for understanding its broader biological impact.

Q & A

Q. What are the primary synthetic routes for 3-(3,5-dimethylphenyl)benzoic acid, and what factors influence reaction efficiency?

The compound is commonly synthesized via Suzuki–Miyaura coupling , leveraging its tolerance for diverse functional groups and mild reaction conditions. Key factors affecting efficiency include catalyst selection (e.g., palladium complexes), solvent polarity, and temperature control. Industrial-scale synthesis often involves bulk custom synthesis with optimized protocols to ensure reproducibility .

Q. How does the substitution pattern of this compound influence its biochemical interactions?

The methyl groups at the 3- and 5-positions of the phenyl ring enhance steric hindrance, stabilizing interactions with hydrophobic enzyme pockets. This substitution pattern increases affinity for enzymes like phenylacetate-CoA ligase , which catalyzes the formation of phenylacetyl-CoA, a critical intermediate in aromatic compound degradation .

Q. What characterization techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are standard for structural confirmation. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure purity, particularly in pharmaceutical research where trace impurities can skew biological assay results .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition profiles of this compound?

Discrepancies in inhibition data may arise from variations in assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this:

  • Compare inhibition kinetics across enzyme sources (e.g., recombinant vs. native proteins).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
  • Validate findings with crystallographic studies to identify structural interactions .

Q. How can the subcellular localization of this compound be optimized for targeted therapeutic applications?

Subcellular targeting can be achieved by conjugating the compound with organelle-specific motifs (e.g., mitochondrial targeting sequences). Fluorescence microscopy with tagged analogs and subcellular fractionation assays are critical for tracking localization. For nuclear targeting, modifications like esterification improve membrane permeability .

Q. What role does this compound play in modulating cellular metabolism, and how can temporal effects be managed in long-term studies?

The compound alters metabolic flux by interacting with enzymes in the phenylalanine degradation pathway. Temporal effects, such as degradation under prolonged incubation, require stability assays (e.g., accelerated stability testing at elevated temperatures). Use LC-MS/MS to monitor metabolite levels over time and adjust dosing intervals in in vivo models .

Q. How do structural analogs of this compound compare in pharmacological activity?

Analogs like 3-(2,5-dimethylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 505082-92-8) exhibit enhanced bioactivity due to additional heterocyclic moieties. Structure-activity relationship (SAR) studies using molecular docking and free-energy perturbation (FEP) calculations can identify critical substituents for target binding .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance (SPR) for binding affinity vs. enzyme-linked immunosorbent assay (ELISA) for functional inhibition).
  • Experimental Design : For cellular studies, include controls for membrane transporter activity (e.g., inhibitors of organic anion transporters) to distinguish passive diffusion from active uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.